molecular formula C20H28ClN3O2 B4897723 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone

5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone

カタログ番号 B4897723
分子量: 377.9 g/mol
InChIキー: TWMMKFBCXOGANL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, commonly known as CPP or CPP-115, is a small molecule inhibitor of an enzyme called GABA aminotransferase (GABA-AT). This enzyme is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

CPP-115 inhibits 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, the enzyme responsible for breaking down GABA in the brain. By inhibiting 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, CPP-115 increases the levels of GABA in the brain, which can have various effects on neuronal activity and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, which can have various effects on neuronal activity and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability and synaptic plasticity. By increasing GABA levels, CPP-115 can reduce neuronal excitability and modulate the release of other neurotransmitters such as dopamine, serotonin, and glutamate.

実験室実験の利点と制限

CPP-115 has several advantages for lab experiments, including its high potency and selectivity for 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone inhibition, its stability, and its ability to cross the blood-brain barrier. However, CPP-115 also has some limitations, including its potential for off-target effects and its limited solubility in water.

将来の方向性

There are several future directions for research on CPP-115, including its potential therapeutic applications in addiction, epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of CPP-115 in these disorders and to assess its long-term safety and efficacy. In addition, studies are needed to investigate the potential for CPP-115 to modulate other neurotransmitter systems and to determine its effects on neuronal plasticity and synapse formation. Finally, studies are needed to develop more potent and selective inhibitors of 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone that can be used in clinical settings.

合成法

CPP-115 can be synthesized using a multistep process that involves the reaction of 3-chlorophenylpiperazine with 1-piperidinylpiperidine, followed by the addition of 5-oxo-2-pentanone. The resulting compound can be purified using column chromatography and recrystallization.

科学的研究の応用

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, epilepsy, anxiety, and depression. In preclinical studies, CPP-115 has been shown to increase GABA levels in the brain and reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anticonvulsant and anxiolytic effects in animal models of epilepsy and anxiety, respectively.

特性

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]pentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-16(25)7-8-20(26)24-9-3-6-19(15-24)23-12-10-22(11-13-23)18-5-2-4-17(21)14-18/h2,4-5,14,19H,3,6-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMMKFBCXOGANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl}-5-oxopentan-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。